molecular formula C12H27NOSi B2502925 trans-4-(tert-Butyldimethylsiloxy)cyclohexanamine CAS No. 121936-51-4

trans-4-(tert-Butyldimethylsiloxy)cyclohexanamine

Número de catálogo: B2502925
Número CAS: 121936-51-4
Peso molecular: 229.439
Clave InChI: ISXIKNULHMXZTR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Trans-4-(tert-Butyldimethylsiloxy)cyclohexanamine is a useful research compound. Its molecular formula is C12H27NOSi and its molecular weight is 229.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

trans-4-(tert-Butyldimethylsiloxy)cyclohexanamine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexanamine core with a tert-butyldimethylsiloxy group, which influences its solubility, stability, and reactivity. The presence of the siloxy group enhances the compound's lipophilicity, potentially affecting its interaction with biological membranes.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The mechanism can be summarized as follows:

  • Binding Affinity : The tert-butyldimethylsiloxy group modulates the compound's binding affinity to biological targets, enhancing selectivity.
  • Hydrogen Bonding : The amine group can participate in hydrogen bonding, facilitating interactions with polar residues in target proteins.
  • Hydrophobic Interactions : The cyclohexane ring contributes to hydrophobic interactions, which are crucial for membrane permeability and receptor binding.

1. Medicinal Chemistry

This compound serves as a model compound in the synthesis of biologically active derivatives. Its derivatives have been explored for various pharmacological properties, including:

  • Anticancer Activity : Some derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.
  • Bronchodilator Effects : Related compounds have been investigated for their efficacy as beta2 adrenergic agonists, which are critical in treating respiratory disorders like asthma and COPD .

2. Case Studies

Several studies have highlighted the biological activity of this compound and its derivatives:

StudyFindings
Investigated structural modifications leading to enhanced biological activity; found that specific modifications increased binding affinity to target enzymes.
Explored the bronchodilator effects of related cyclohexylamine derivatives; demonstrated significant improvement in respiratory function in preclinical models.
Analyzed cytotoxicity against various cancer cell lines; certain derivatives showed submicromolar activity against B16 melanoma cells.

Synthesis and Derivatives

The synthesis of this compound typically involves:

  • Protection of Hydroxyl Group : Cyclohexanol is reacted with tert-butyldimethylsilyl chloride (TBDMS-Cl).
  • Amination : The protected alcohol undergoes amination using ammonia or other amine sources.

This synthetic route allows for the creation of various derivatives that can be screened for enhanced biological activity.

Comparison with Similar Compounds

This compound can be compared with structurally similar compounds:

CompoundKey FeaturesBiological Activity
trans-4-(tert-Butyldimethylsiloxy)cyclohexanolHydroxyl group instead of amineLimited pharmacological activity
trans-4-(tert-Butyldimethylsiloxy)cyclohexylamineAmine group enhances activityPotential therapeutic applications in respiratory diseases
trans-4-(tert-Butyldimethylsiloxy)cyclohexanoneKetone functional groupVaries in reactivity but less bioactive than amines

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound serves as a model for synthesizing biologically active derivatives. Its derivatives have been explored for various pharmacological properties, including:

Anticancer Activity :

  • Certain derivatives have shown cytotoxic effects against cancer cell lines, indicating potential as anticancer agents. For instance, compounds derived from trans-4-(tert-Butyldimethylsiloxy)cyclohexanamine may exhibit selective toxicity towards tumor cells while sparing normal cells.

Bronchodilator Effects :

  • Related compounds have been investigated for their efficacy as beta2 adrenergic agonists. These agents are critical in treating respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD) .

Synthesis and Derivatives

The synthesis of this compound typically involves:

  • Protection of Hydroxyl Group : Cyclohexanol is reacted with tert-butyldimethylsilyl chloride (TBDMS-Cl).
  • Amination : The protected alcohol undergoes amination using ammonia or other amine sources.

This synthetic route allows for the creation of various derivatives that can be screened for enhanced biological activity .

Case Studies

Several studies have highlighted the biological activity of this compound and its derivatives:

  • Study on Anticancer Activity : A study demonstrated that specific derivatives exhibited significant cytotoxicity against MCF7 human breast adenocarcinoma cells, showcasing their potential in cancer therapy .
  • Bronchodilator Research : Research into the bronchodilator effects of related compounds has indicated that they may effectively relax airway smooth muscles, providing therapeutic benefits for patients with asthma and COPD .

Q & A

Basic Questions

Q. What are the established synthetic routes for trans-4-(tert-Butyldimethylsiloxy)cyclohexanamine, and what reaction conditions are critical for high yield and purity?

  • Methodology : The synthesis typically involves stereoselective strategies, such as Ti(II)-mediated intramolecular nucleophilic acyl substitution or FeCl₃-mediated ring expansion. For example, ethyl 3-(tert-butyldimethylsiloxy)-5-hexenoate can serve as a precursor for constructing the cyclohexane backbone. Key conditions include anhydrous environments, temperature control (e.g., 80°C for urea coupling reactions), and use of organometallic catalysts to ensure stereochemical fidelity .
  • Purification : Silica gel chromatography with gradients of hexane/ethyl acetate is widely used to isolate the trans isomer. NMR and mass spectrometry are critical for confirming stereochemistry .

Q. How should this compound be stored to maintain stability, and what degradation products are observed under suboptimal conditions?

  • Storage : Store at 0–6°C in airtight containers under inert gas (e.g., N₂ or Ar) to prevent hydrolysis of the siloxy group. Exposure to moisture or acidic/basic conditions can lead to cleavage of the tert-butyldimethylsilyl (TBS) protecting group, yielding 4-hydroxycyclohexanamine derivatives .
  • Degradation Analysis : Monitor via TLC or HPLC; common degradation pathways include oxidation of the amine group or ring-opening under strong acidic conditions .

Advanced Research Questions

Q. What role does the tert-butyldimethylsiloxy group play in modulating the compound’s reactivity and stereoselectivity in cross-coupling reactions?

  • Mechanistic Insight : The TBS group acts as a steric shield, directing nucleophilic attacks to the equatorial position of the cyclohexane ring. For example, in Pd-catalyzed couplings, the siloxy group enhances regioselectivity by stabilizing transition states through steric and electronic effects. Comparative studies with non-silylated analogs show a 20–30% increase in stereochemical purity for TBS-protected derivatives .
  • Case Study : Reactions with organocopper reagents exhibit >90% trans-selectivity when the TBS group is present, versus <70% for unprotected analogs .

Q. How can researchers resolve contradictions in reported biological activity data for this compound, particularly in enzyme inhibition assays?

  • Data Reconciliation : Discrepancies often arise from variations in assay conditions (e.g., buffer pH, ionic strength). For γ-secretase inhibition studies:

  • Optimized Protocol : Use Tris-HCl buffer (pH 7.4), 1 mM DTT, and 0.1% CHAPS detergent. Activity discrepancies >20% between studies may indicate improper handling (e.g., TBS hydrolysis) .
    • Validation : Cross-validate results with structurally related compounds (e.g., 4-((4-chlorophenyl)sulfonyl)cyclohexanamine derivatives) to isolate structure-activity relationships .

Q. What advanced spectroscopic techniques are recommended for characterizing stereoisomeric impurities in this compound?

  • Techniques :

  • ¹H-¹³C HMBC NMR : Resolves axial vs. equatorial substituent configurations by correlating coupling constants (e.g., J = 10–12 Hz for trans-diaxial protons) .
  • Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (90:10) to separate cis/trans impurities (<0.5% detection limit) .
    • Quantitative Analysis : X-ray crystallography of co-crystals with tartaric acid derivatives provides unambiguous stereochemical assignment .

Q. Applications in Drug Discovery

Q. How is this compound utilized as an intermediate in neurodegenerative disease research?

  • Role : Serves as a precursor for γ-secretase modulators. For example, coupling with dichlorophenylpiperazine derivatives yields cariprazine analogs, which show promise in Alzheimer’s models. The TBS group improves blood-brain barrier permeability by reducing polarity .
  • Case Study : In vivo studies of cariprazine hydrochloride (derived from trans-4-aminocyclohexane intermediates) demonstrate 40% reduction in amyloid-β plaques in murine models .

Propiedades

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27NOSi/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h10-11H,6-9,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXIKNULHMXZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.